5-Oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid
CAS No.: 845546-25-0
Cat. No.: VC21296507
Molecular Formula: C11H12N2O3
Molecular Weight: 220.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 845546-25-0 |
|---|---|
| Molecular Formula | C11H12N2O3 |
| Molecular Weight | 220.22 g/mol |
| IUPAC Name | 5-oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H12N2O3/c14-10-5-8(11(15)16)6-13(10)7-9-3-1-2-4-12-9/h1-4,8H,5-7H2,(H,15,16) |
| Standard InChI Key | OKAPMSWGSBQSMX-UHFFFAOYSA-N |
| SMILES | C1C(CN(C1=O)CC2=CC=CC=N2)C(=O)O |
| Canonical SMILES | C1C(CN(C1=O)CC2=CC=CC=N2)C(=O)O |
Introduction
Chemical Identity and Nomenclature
Primary Identification
5-Oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid is cataloged in chemical databases with specific identifiers that facilitate its recognition in scientific literature. The compound is registered in the PubChem database with CID 4777987 and carries the CAS Registry Number 845546-25-0 . These standardized identifiers are crucial for unambiguous identification in chemical research, allowing scientists to access consistent information across different platforms and databases.
Synonyms and Alternative Names
The compound is known by several synonyms in scientific literature and chemical databases. These alternative names include:
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5-oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid
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5-OXO-1-(2-PYRIDINYLMETHYL)-3-PYRROLIDINECARBOXYLIC ACID
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5-Oxo-1-pyridin-2-ylmethyl-pyrrolidine-3-carboxylic acid
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5-oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxylic acid
These variations in nomenclature reflect different naming conventions and are important to recognize when conducting literature searches or referencing the compound in scientific communications.
Structural Features and Characteristics
Molecular Structure
The compound features a pyrrolidine ring with an oxo (ketone) group at position 5, a carboxylic acid at position 3, and a pyridin-2-ylmethyl substituent at the nitrogen atom (position 1). This structural arrangement creates a molecule with multiple functional groups that can participate in various chemical interactions . The pyrrolidine core provides a rigid scaffold while the pendant groups contribute to the compound's chemical reactivity and potential biological interactions.
Chemical Identifiers and Molecular Representation
For computational chemistry and database searching, several standardized identifiers are used to represent the compound:
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IUPAC Name: 5-oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid
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InChI: InChI=1S/C11H12N2O3/c14-10-5-8(11(15)16)6-13(10)7-9-3-1-2-4-12-9/h1-4,8H,5-7H2,(H,15,16)
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InChIKey: OKAPMSWGSBQSMX-UHFFFAOYSA-N
These identifiers are essential for computational studies, database integration, and structure-activity relationship analyses in medicinal chemistry and related fields.
Physical and Chemical Properties
The compound possesses several important physicochemical properties that influence its behavior in chemical reactions and biological systems, as summarized in Table 1:
These properties suggest that the compound has moderate water solubility (indicated by the negative XLogP3 value), can participate in hydrogen bonding (both as donor and acceptor), and possesses some conformational flexibility due to the rotatable bonds. These characteristics are important determinants of the compound's potential pharmaceutical properties, including absorption, distribution, metabolism, and excretion profiles.
Structural Analogs and Related Compounds
Comparison with 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid
A closely related structural analog is 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid (PubChem CID 207650). This compound shares the 5-oxopyrrolidine-3-carboxylic acid core structure but features a phenylethyl group instead of the pyridin-2-ylmethyl substituent at the nitrogen atom . The key structural difference lies in the replacement of the pyridine ring with a phenyl ring and the addition of an extra methylene group in the linker chain.
Table 2 provides a comparative analysis of these two compounds:
| Property | 5-Oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid | 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid |
|---|---|---|
| Molecular Formula | C11H12N2O3 | C13H15NO3 |
| Molecular Weight | 220.22 g/mol | 233.26 g/mol |
| CAS Number | 845546-25-0 | 30380-70-2 |
| Structure Difference | Contains pyridin-2-ylmethyl group | Contains phenylethyl group |
| Nitrogen Content | Two nitrogen atoms | One nitrogen atom |
The structural variations between these compounds likely result in different physicochemical properties and potentially different biological activities, particularly due to the presence of the basic pyridine nitrogen in our target compound versus the non-basic phenyl ring in the analog.
Relationship to Other Pyrrolidinone Derivatives
The target compound belongs to the broader class of polysubstituted pyrrolidinones, which have been investigated for their potential biological activities. Research has shown that similar compounds, such as trans-1-benzyl-2-phenyl-5-oxopyrrolidine-3-carboxylic acid, can be synthetically modified to incorporate various functional groups, including amino-containing heterocycles like piperazine, morpholine, and piperidine . These heterocyclic moieties are recognized as pharmacophore substituents that can enhance biological activity.
The structural similarity to these compounds suggests that 5-Oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid might share some biological activity profiles or could be modified in similar ways to develop potential bioactive molecules.
Synthetic Approaches and Derivatives
Possible Derivative Pathways
Based on transformations reported for similar compounds, the carboxylic acid group of 5-Oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid could potentially be modified to create various derivatives, including:
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Carboxamides: Through conversion to an acid chloride followed by reaction with amines
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Esters: Via esterification reactions
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Reduced derivatives: Reduction to alcohols followed by further functionalization
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Aminomethyl derivatives: Through a multi-step sequence involving esterification, reduction, and tosylation followed by nucleophilic substitution
These potential modifications could generate a library of derivatives with diverse properties and biological activities, expanding the utility of this chemical scaffold.
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